molecular formula C16H21N3O4 B4501756 1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4501756
M. Wt: 319.36 g/mol
InChI Key: QWXKQKPDJZSVEK-UHFFFAOYSA-N
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Description

1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a furan ring, a pyrrolidinone moiety, and a piperidine ring

Preparation Methods

The synthesis of 1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl group, which is then coupled with a pyrrolidinone derivative. The resulting intermediate is further reacted with piperidine-4-carboxamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone and piperidine rings can be reduced to their corresponding alcohols.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide include other furan-containing molecules and pyrrolidinone derivatives. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, furan derivatives are known for their reactivity and potential bioactivity, while pyrrolidinone derivatives are often used in pharmaceuticals for their stability and efficacy.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable subject of study in multiple fields.

Properties

IUPAC Name

1-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c17-15(21)11-3-5-18(6-4-11)16(22)12-8-14(20)19(9-12)10-13-2-1-7-23-13/h1-2,7,11-12H,3-6,8-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXKQKPDJZSVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

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